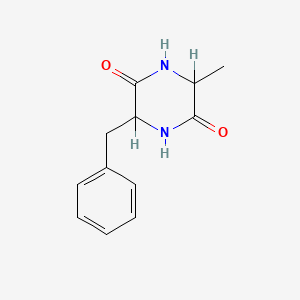

Cyclo(Ala-Phe)

Description

Properties

IUPAC Name |

3-benzyl-6-methylpiperazine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-11(15)14-10(12(16)13-8)7-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXWPOWVDIUTPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932399 | |

| Record name | 3-Benzyl-6-methyl-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14474-78-3 | |

| Record name | 3-Benzyl-6-methyl-2,5-piperazinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014474783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-6-methyl-3,6-dihydropyrazine-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core of Cyclo(Ala-Phe) Biosynthesis: A Technical Guide for Researchers

Abstract

Cyclo(L-Ala-L-Phe), a diketopiperazine (DKP) with potential applications in drug development, is a cyclic dipeptide whose specific biosynthetic pathway has yet to be fully elucidated. This technical guide provides an in-depth overview of the putative enzymatic routes for its synthesis, drawing upon the well-characterized mechanisms of Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs). While no enzyme has been definitively identified for the direct synthesis of Cyclo(Ala-Phe), this document outlines the probable biosynthetic logic, detailed experimental protocols for the identification and characterization of candidate enzymes, and methods for quantitative analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and engineer the biosynthesis of this and other cyclic dipeptides.

Introduction to Cyclo(Ala-Phe) and its Biosynthetic Origins

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a diverse class of natural products exhibiting a wide range of biological activities.[1] Their rigid scaffold makes them attractive starting points for medicinal chemistry. Cyclo(L-Ala-L-Phe) is formed from the condensation of L-alanine and L-phenylalanine. The biosynthesis of CDPs is primarily catalyzed by two distinct enzyme families: Non-Ribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).[1][2]

Non-Ribosomal Peptide Synthetases (NRPSs) are large, modular mega-enzymes that act as assembly lines for the synthesis of a variety of peptides without the involvement of ribosomes.[3][4]

Cyclodipeptide Synthases (CDPSs) are a more recently discovered family of smaller enzymes that utilize aminoacyl-tRNAs (aa-tRNAs) as substrates to produce cyclodipeptides.[2][5][6]

To date, no specific NRPS or CDPS has been experimentally confirmed to synthesize Cyclo(Ala-Phe). However, the well-established mechanisms of these enzyme families allow for a detailed postulation of its biosynthetic pathway.

Putative Biosynthetic Pathways for Cyclo(Ala-Phe)

Non-Ribosomal Peptide Synthetase (NRPS) Pathway

A hypothetical NRPS system for Cyclo(Ala-Phe) synthesis would likely involve a two-module enzyme. Each module is responsible for the incorporation of one amino acid and is comprised of several domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid (L-alanine or L-phenylalanine) using ATP.

-

Thiolation (T) domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid via a phosphopantetheine arm.

-

Condensation (C) domain: Catalyzes peptide bond formation between the amino acids tethered to adjacent T domains.

-

Thioesterase (TE) domain: Catalyzes the release of the final dipeptide, often through intramolecular cyclization to form the diketopiperazine ring.[4]

Cyclodipeptide Synthase (CDPS) Pathway

A CDPS-mediated pathway utilizes aminoacyl-tRNAs, hijacking them from the ribosomal protein synthesis machinery. The proposed mechanism involves a "ping-pong" kinetic model:

-

Acyl-Enzyme Intermediate Formation: The first aminoacyl-tRNA (e.g., Ala-tRNAAla) binds to the CDPS, and the amino acid is transferred to a conserved serine residue in the enzyme's active site, forming an acyl-enzyme intermediate.

-

Dipeptidyl-Enzyme Formation: The second aminoacyl-tRNA (e.g., Phe-tRNAPhe) binds, and its amino acid attacks the acyl-enzyme intermediate, forming a dipeptidyl-enzyme intermediate.

-

Cyclization and Release: The dipeptide is then released from the enzyme through intramolecular cyclization, forming Cyclo(Ala-Phe).[5]

Quantitative Data from Analogous Systems

As no specific data for Cyclo(Ala-Phe) synthesis is available, the following table summarizes representative quantitative data from studies on similar cyclodipeptides. These values provide a baseline for what might be expected in future studies on Cyclo(Ala-Phe) biosynthesis.

| Cyclodipeptide | Producing Organism | Enzyme System | Key Parameter | Value | Reference |

| Cyclo(L-Phe-L-Pro) | Streptomyces sp. US24 | NRPS (putative) | Production Titer | Not Quantified | [7] |

| Cyclo(L-Phe-L-Pro) | Lactobacillus plantarum | Not specified | MIC vs. A. fumigatus | 20 mg/mL | [8] |

| D-Phe-Pro-DKP | E. coli (heterologous) | NRPS (TycA/TycB1) | Production Titer | ~9 mg/L | [9] |

| Cyclo(L-Trp-L-X) | Streptomyces leeuwenhoekii | CDPS (SazA) | Substrate Specificity | X = Ala, Pro, Val, Leu, or Ile | [10] |

Experimental Protocols

The following protocols are generalized methodologies for the identification and characterization of a putative Cyclo(Ala-Phe) biosynthetic pathway.

Identification of Biosynthetic Gene Clusters

Objective: To identify the gene cluster responsible for Cyclo(Ala-Phe) production in a candidate organism.

Methodology:

-

Genome Sequencing: Obtain the whole-genome sequence of the microorganism of interest.

-

Bioinformatic Analysis: Use tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to screen the genome for putative NRPS and CDPS gene clusters.[11] Look for clusters containing the characteristic domains (A, T, C for NRPS) or homology to known CDPSs. The presence of genes for alanine (B10760859) and phenylalanine metabolism in proximity may be an indicator.

-

Gene Knockout and Heterologous Expression:

-

Perform targeted gene knockouts of the candidate NRPS or CDPS gene in the native organism. Loss of Cyclo(Ala-Phe) production confirms the gene's involvement.[7]

-

Clone the entire gene cluster into a suitable heterologous host, such as E. coli or Streptomyces coelicolor, and confirm the production of Cyclo(Ala-Phe) using HPLC-MS.[9]

-

Characterization of Enzyme Activity

Objective: To functionally characterize the identified NRPS or CDPS enzyme.

Methodology:

-

Gene Cloning and Protein Expression: Clone the putative synthase gene into an expression vector (e.g., pET series for E. coli) with an affinity tag (e.g., His-tag). Express the protein in a suitable host and purify it using affinity chromatography.[12]

-

In Vitro Enzyme Assays:

-

For NRPS: The assay mixture should contain the purified NRPS, ATP, L-alanine, L-phenylalanine, and a phosphopantetheinyl transferase to activate the T domains.

-

For CDPS: The assay requires the purified CDPS and the charged aminoacyl-tRNAs (Ala-tRNAAla and Phe-tRNAPhe). These can be prepared in situ using purified aminoacyl-tRNA synthetases, tRNAs, amino acids, and ATP.

-

-

Product Analysis: The reaction products are analyzed by HPLC-MS to confirm the formation of Cyclo(Ala-Phe).

Quantitative Analysis by HPLC-MS

Objective: To quantify the amount of Cyclo(Ala-Phe) produced.

Methodology:

-

Sample Preparation: Extract the cyclodipeptide from the culture supernatant or cell lysate using a suitable organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile).[2]

-

HPLC Separation: Separate the components of the extract on a C18 reversed-phase HPLC column using a gradient of water and acetonitrile, both typically containing 0.1% formic acid.

-

MS Detection: Use a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of Cyclo(Ala-Phe) and its fragments for quantification.

| Parameter | Typical Value/Condition |

| HPLC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5-95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| Monitored Ion (M+H)+ for Cyclo(Ala-Phe) | m/z 219.11 |

Conclusion

While the specific enzymatic machinery for Cyclo(Ala-Phe) biosynthesis remains to be discovered, the established principles of NRPS and CDPS-mediated synthesis provide a robust framework for its investigation. This technical guide offers a comprehensive starting point for researchers aiming to identify and characterize the Cyclo(Ala-Phe) biosynthetic pathway. The elucidation of this pathway will not only contribute to our fundamental understanding of natural product biosynthesis but also enable the development of biocatalytic systems for the production of this and other valuable cyclodipeptides for applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Biosynthetic Cyclization Catalysts for the Assembly of Peptide and Polyketide Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Production of Artificial Nonribosomal Peptide Products in the Heterologous Host Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Cyclo(Ala-Phe): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of the cyclic dipeptide Cyclo(Ala-Phe). It is designed to be a comprehensive resource, detailing quantitative data, experimental protocols for isolation and identification, and the biological context of this molecule, including its involvement in cell-to-cell signaling.

Cyclo(Ala-Phe), a member of the 2,5-diketopiperazine (DKP) class of compounds, is a secondary metabolite produced by a variety of microorganisms. These natural products have garnered significant interest in the scientific community due to their diverse biological activities and potential as scaffolds for drug development.

Quantitative Data on Diketopiperazines from Natural Sources

While specific quantitative data for Cyclo(Ala-Phe) is limited in publicly available literature, the following table summarizes the yields and concentrations of closely related diketopiperazines isolated from various microbial sources. This information provides a valuable reference for estimating potential yields of Cyclo(Ala-Phe) from similar organisms and fermentation conditions.

| Diketopiperazine | Producing Organism | Source/Fermentation Condition | Yield/Concentration | Reference |

| Cyclo(L-Phe-L-Pro) | Bacillus horneckiae-like strain | Marine sponge (Spongia officinalis) associated bacterium | Major metabolite (specific yield not provided) | [1] |

| Cyclo(L-Val-L-Pro) | Streptomyces sp. SUK 25 | Endophytic fungus | Not specified | |

| Cyclo(L-Leu-L-Pro) | Streptomyces sp. SUK 25 | Endophytic fungus | Not specified | |

| Cyclo(L-Phe-L-Pro) | Streptomyces sp. SUK 25 | Endophytic fungus | Not specified | |

| Various DKPs | Bacillus subtilis | Marine bacterium | Not specified | [2] |

| Various DKPs | Mangrove-sediment-derived fungus | Aspergillus sp. SCSIO41407 | 3.5 mg of Cyclo(L-Pro-L-Tyr) from EtOAc extract | [3] |

Experimental Protocols: Isolation and Identification of Cyclo(Ala-Phe)

The following section outlines a consolidated experimental workflow for the extraction, purification, and identification of Cyclo(Ala-Phe) from microbial cultures, based on established protocols for similar diketopiperazines.

Fungal/Bacterial Fermentation and Extraction

A representative protocol for the cultivation of a microbial source (e.g., Bacillus, Streptomyces, or Aspergillus species) and the subsequent extraction of secondary metabolites is detailed below.

Materials:

-

Pure microbial culture (e.g., Bacillus subtilis)

-

Appropriate liquid fermentation medium (e.g., Luria-Bertani broth, Potato Dextrose Broth)

-

Erlenmeyer flasks

-

Shaking incubator

-

Ethyl acetate (B1210297) (EtOAc)

-

Methanol (B129727) (MeOH)

-

Rotary evaporator

-

Freeze dryer

Procedure:

-

Inoculation and Fermentation: Inoculate a seed culture of the microorganism into a suitable liquid medium. Incubate for 7-14 days at an appropriate temperature (e.g., 28-37°C) with constant agitation (e.g., 150-200 rpm).

-

Extraction of Culture Broth: After the fermentation period, centrifuge the culture to separate the supernatant from the microbial biomass. The supernatant is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined.

-

Extraction of Mycelia/Cell Pellet: The microbial biomass is extracted three times with methanol. The methanolic extracts are combined and evaporated to dryness. The resulting residue is then partitioned between ethyl acetate and water. The ethyl acetate layer is collected.

-

Concentration: The combined ethyl acetate extracts from both the supernatant and biomass are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Drying: The crude extract is thoroughly dried using a freeze dryer to remove any residual solvent and water.

Chromatographic Purification

The purification of Cyclo(Ala-Phe) from the crude extract is achieved through a combination of chromatographic techniques.

Materials:

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Reversed-phase C18 silica gel

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

-

HPLC grade solvents (e.g., hexane, ethyl acetate, methanol, acetonitrile (B52724), water)

Procedure:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to separate major compound classes.

-

Sephadex LH-20 Column Chromatography: Fractions containing diketopiperazines are further purified using Sephadex LH-20 column chromatography with methanol as the mobile phase to remove smaller molecules and pigments.

-

Preparative HPLC: The final purification is achieved using a preparative reversed-phase HPLC system with a C18 column. A gradient of acetonitrile in water is typically used for elution. Fractions are collected and analyzed by analytical HPLC to assess purity.

Structure Elucidation

The definitive identification of Cyclo(Ala-Phe) is accomplished through a combination of spectroscopic techniques.

Methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the purified compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that can help confirm the amino acid constituents.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry of the amino acid residues.

Signaling Pathways Involving Diketopiperazines

Diketopiperazines, including those structurally similar to Cyclo(Ala-Phe), have been identified as signaling molecules in bacterial quorum sensing (QS). QS is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.

A well-characterized example is the role of Cyclo(Phe-Pro) in the human pathogen Vibrio vulnificus. This cyclic dipeptide acts as a quorum-sensing signal, modulating the expression of genes related to virulence and stress response. The signaling cascade involves the membrane-bound receptor ToxR and a downstream regulatory pathway that ultimately influences the expression of various genes, including those involved in resistance to oxidative stress.

Below is a diagram representing a generalized bacterial quorum sensing pathway involving a diketopiperazine, based on the known mechanism of Cyclo(Phe-Pro) in Vibrio vulnificus.[1][4][5]

Caption: Quorum sensing pathway mediated by a diketopiperazine.

Experimental Workflow Visualization

The following diagram illustrates the key stages involved in the isolation and identification of Cyclo(Ala-Phe) from a microbial source.

Caption: Workflow for isolating and identifying Cyclo(Ala-Phe).

References

- 1. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive Polyketide and Diketopiperazine Derivatives from the Mangrove-Sediment-Derived Fungus Aspergillus sp. SCSIO41407 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

The Discovery, Isolation, and Biological Significance of Cyclo(Ala-Phe): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(L-Ala-L-Phe), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, has emerged as a compound of significant interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and chemical synthesis of Cyclo(Ala-Phe). It details experimental protocols for its procurement from both natural sources and synthetic routes, presents quantitative data in a structured format for comparative analysis, and explores its potential mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines (DKPs), are the smallest and most common class of cyclic peptides found in nature. They are produced by a wide variety of organisms, including bacteria, fungi, and marine invertebrates. These structurally constrained molecules often exhibit enhanced metabolic stability and bioavailability compared to their linear counterparts, making them attractive scaffolds for drug discovery. Cyclo(Ala-Phe) has been isolated from various natural sources and has demonstrated a range of biological activities, including antimicrobial and anti-diatom properties. This guide will delve into the technical aspects of its discovery and isolation.

Discovery and Natural Occurrence

Cyclo(Ala-Phe) has been identified as a secondary metabolite produced by various microorganisms. Notably, it has been isolated from the marine bacterium Pseudomonas putida, which was found as a symbiont of the sponge Haliclona sp. The presence of Cyclo(Ala-Phe) in such environments highlights the role of microbial secondary metabolites in chemical ecology and as a potential source for novel bioactive compounds.

Isolation from Natural Sources: Pseudomonas putida

The isolation of Cyclo(Ala-Phe) from bacterial cultures typically involves fermentation, extraction, and chromatographic purification. The following protocol is a representative procedure based on established methods for the isolation of diketopiperazines from Pseudomonas species.

Experimental Protocol: Isolation from Pseudomonas putida

-

Fermentation:

-

Prepare a suitable liquid medium for bacterial growth (e.g., Marine Broth 2216).

-

Inoculate the medium with a pure culture of Pseudomonas putida.

-

Incubate the culture at an appropriate temperature (e.g., 25-30°C) with shaking (e.g., 150-200 rpm) for a period of 5-7 days to allow for the production of secondary metabolites.

-

-

Extraction:

-

Separate the bacterial cells from the culture broth by centrifugation.

-

Extract the culture supernatant multiple times with an equal volume of ethyl acetate (B1210297).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure to obtain the crude extract.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or chloroform).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by an ethyl acetate-methanol gradient.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Cyclo(Ala-Phe).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing the compound of interest and concentrate them.

-

Further purify the sample using reversed-phase HPLC (e.g., on a C18 column).

-

Use a suitable mobile phase, such as a water-acetonitrile gradient, for elution.

-

Collect the peak corresponding to Cyclo(Ala-Phe) and confirm its identity and purity using analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Caption: Workflow for the isolation of Cyclo(Ala-Phe).

Chemical Synthesis of Cyclo(Ala-Phe)

Chemical synthesis offers a reliable and scalable alternative to isolation from natural sources. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies can be employed to produce Cyclo(Ala-Phe).

Solution-Phase Synthesis

Solution-phase synthesis involves the sequential coupling of protected amino acids in a suitable solvent, followed by deprotection and cyclization.

-

Dipeptide Formation:

-

Couple an N-terminally protected L-Alanine (e.g., Boc-L-Ala) with a C-terminally protected L-Phenylalanine (e.g., L-Phe-OMe) using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) in a suitable solvent like dichloromethane (DCM).

-

Purify the resulting protected linear dipeptide (Boc-L-Ala-L-Phe-OMe) by column chromatography.

-

-

Deprotection:

-

Remove the N-terminal protecting group (e.g., Boc group with trifluoroacetic acid - TFA).

-

Remove the C-terminal protecting group (e.g., methyl ester by saponification with a base like NaOH).

-

-

Cyclization:

-

Dissolve the deprotected linear dipeptide in a large volume of a high-boiling point solvent (e.g., isopropanol (B130326) or toluene) to favor intramolecular cyclization over intermolecular polymerization.

-

Heat the solution to reflux for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude Cyclo(Ala-Phe) by recrystallization or column chromatography.

-

Caption: Solution-phase synthesis workflow for Cyclo(Ala-Phe).

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers advantages in terms of ease of purification of intermediates. The synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.

-

Resin Preparation:

-

Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in a solvent like DCM.

-

-

Attachment of the First Amino Acid:

-

Attach the first amino acid, Fmoc-L-Phe-OH, to the resin in the presence of a base such as diisopropylethylamine (DIEA).

-

-

Elongation Cycle:

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound phenylalanine using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Coupling: Couple the next amino acid, Fmoc-L-Ala-OH, using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base (DIEA) in DMF.

-

Wash the resin thoroughly after each deprotection and coupling step.

-

-

Cleavage and Cyclization:

-

After the final coupling, deprotect the N-terminal Fmoc group.

-

Cleave the linear dipeptide from the resin under mildly acidic conditions that do not remove side-chain protecting groups (if any).

-

The cleavage and simultaneous cyclization can be achieved by treating the resin with a dilute solution of TFA in DCM, which protonates the N-terminal amine, facilitating nucleophilic attack on the C-terminal ester linkage to the resin, leading to the formation of the cyclic dipeptide.

-

-

Purification:

-

Purify the resulting Cyclo(Ala-Phe) using reversed-phase HPLC.

-

Quantitative Data

The following table summarizes the available quantitative data for Cyclo(Ala-Phe). It is important to note that yields can vary significantly depending on the specific experimental conditions.

| Parameter | Method | Value | Reference |

| Biological Activity | |||

| Anti-diatom Activity | Inhibition of diatoms | 50% inhibition at 50 µg/mL | [1][2] |

| Synthesis | |||

| Solution-Phase Yield | Not specifically reported for Cyclo(Ala-Phe), but typical yields for similar cyclic dipeptides are in this range. | 40-60% | General literature on cyclic dipeptide synthesis |

| Solid-Phase Yield | Not specifically reported for Cyclo(Ala-Phe), but typical yields for similar cyclic dipeptides are in this range. | 30-50% | General literature on SPPS of cyclic peptides |

| Purity (Post-HPLC) | Reversed-Phase HPLC | >95% | General literature on peptide purification |

Biological Activities and Signaling Pathways

Cyclo(Ala-Phe) and its analogs have been shown to possess various biological activities. While the precise molecular mechanisms are still under investigation, some studies have shed light on their potential modes of action, particularly in the context of antimicrobial activity.

Inhibition of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. The accessory gene regulator (agr) system is a key QS system in Staphylococcus aureus that controls the expression of virulence factors. Some cyclic dipeptides, such as Cyclo(Phe-Pro), a close analog of Cyclo(Ala-Phe), have been shown to inhibit the agr system. It is hypothesized that these molecules act as antagonists of the AgrC receptor, a membrane-bound histidine kinase. By binding to AgrC, they prevent its activation by the native autoinducing peptide (AIP), thereby inhibiting the downstream phosphorylation cascade and the expression of virulence genes.

Caption: Inhibition of the agr quorum sensing system.

Conclusion

Cyclo(Ala-Phe) is a naturally occurring cyclic dipeptide with promising biological activities. This technical guide has provided a detailed overview of its discovery, methods for its isolation from natural sources, and protocols for its chemical synthesis via both solution-phase and solid-phase approaches. The structured presentation of quantitative data and the visualization of experimental workflows and a potential signaling pathway offer a valuable resource for researchers. Further investigation into the molecular mechanisms of action of Cyclo(Ala-Phe) is warranted to fully elucidate its therapeutic potential. The methodologies and information compiled herein are intended to facilitate these future research endeavors in the fields of natural product chemistry, medicinal chemistry, and drug development.

References

The Biological Activity of Cyclo(L-alanyl-L-phenylalanine): A Technical Guide for Researchers

Introduction

Cyclo(L-alanyl-L-phenylalanine), also known as Cyclo(Ala-Phe), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of natural products. These compounds are secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. The rigid and conformationally constrained structure of DKPs confers upon them a remarkable degree of biological activity, making them a subject of significant interest in the fields of drug discovery and biomedical research. This technical guide provides a comprehensive overview of the known and putative biological activities of Cyclo(Ala-Phe), with a focus on its anticancer, antimicrobial, anti-diatom, and quorum sensing inhibitory properties. Due to the limited availability of specific quantitative data and mechanistic studies for Cyclo(Ala-Phe) in the public domain, this guide leverages data from structurally related cyclodipeptides to provide a foundational understanding and to guide future research.

Anticancer Activity

While specific studies detailing the anticancer mechanism of Cyclo(Ala-Phe) are limited, research on analogous cyclic dipeptides suggests a potential for pro-apoptotic and anti-proliferative effects against various cancer cell lines. The proposed mechanism of action often involves the induction of programmed cell death through the intrinsic, or mitochondrial, pathway.

Proposed Mechanism of Action

The anticancer activity of cyclodipeptides is hypothesized to be mediated through the induction of apoptosis. This process is characterized by a cascade of molecular events involving the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization (MOMP), and the activation of caspases. It is proposed that Cyclo(Ala-Phe) may modulate the expression of pro-apoptotic proteins (e.g., Bax, Bak) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), leading to the release of cytochrome c from the mitochondria into the cytoplasm. This event triggers the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3, ultimately leading to cell death.[1] Furthermore, some cyclic dipeptides have been shown to induce cell cycle arrest, providing an additional mechanism for their anticancer effects.[2]

Quantitative Data for Anticancer Activity of Related Cyclodipeptides

| Compound | Cell Line | IC50 (µM) | Reference |

| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-) (CLA) | Melanoma (DMBC29) | 9.42 | [3] |

| Cyclo(Pro-homoPro-β3homoPhe-Phe-) (P11) | Melanoma (DMBC29) | 40.65 | [3] |

| Kulokekahilide-2 | A549, K562, MCF7 | 0.0021, 0.0031, 0.22 nM | [4] |

Experimental Protocols

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell line of interest

-

Cyclo(Ala-Phe)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of Cyclo(Ala-Phe) in culture medium.

-

Remove the medium from the wells and add 100 µL of the Cyclo(Ala-Phe) dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

This flow cytometry-based assay detects early and late apoptotic cells.

Materials:

-

Cancer cell line

-

Cyclo(Ala-Phe)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with Cyclo(Ala-Phe) at the desired concentrations for the desired time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

Signaling Pathway Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. The combined application of cis-cyclo(L-Phe-L-Pro) with antimicrobial proline-based 2,5-diketopiperazines significantly enhances anti-breast cancer activity by selectively targeting cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural and Biofunctional Insights into the Cyclo(Pro-Pro-Phe-Phe-) Scaffold from Experimental and In Silico Studies: Melanoma and Beyond | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

Cyclo(Ala-Phe) Derivatives and Analogs: A Technical Guide for Drug Discovery

Abstract

Cyclo(Ala-Phe), a diketopiperazine (DKP) formed from the amino acids alanine (B10760859) and phenylalanine, and its derivatives represent a promising class of bioactive molecules with therapeutic potential. Their constrained cyclic structure confers metabolic stability and improved pharmacokinetic properties compared to their linear counterparts. This technical guide provides a comprehensive overview of the synthesis, biological activities, and putative mechanisms of action of Cyclo(Ala-Phe) derivatives and analogs. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential signaling pathways to facilitate further research and development in this area.

Introduction

Diketopiperazines (DKPs) are the smallest class of cyclic peptides and are widespread in nature, being produced by a variety of organisms including bacteria, fungi, and marine invertebrates.[1] The inherent rigidity of the DKP scaffold makes it an attractive template for the design of peptidomimetics, offering enhanced stability against proteolytic degradation and the potential for specific receptor interactions.[2] The Cyclo(Ala-Phe) core, combining a small aliphatic amino acid (Alanine) with an aromatic one (Phenylalanine), provides a versatile backbone for chemical modification to explore a range of biological activities, including anticancer, antimicrobial, and neuromodulatory effects.[1][3] This guide will delve into the technical aspects of working with this promising class of compounds.

Synthesis of Cyclo(Ala-Phe) and Its Derivatives

The synthesis of Cyclo(Ala-Phe) and its analogs can be achieved through several established methods, primarily involving the cyclization of a linear dipeptide precursor. Both solution-phase and solid-phase peptide synthesis (SPPS) approaches are applicable.

General Synthetic Workflow

The common strategy for synthesizing Cyclo(Ala-Phe) involves four key stages:

-

Protection of Amino Acids: The amino group of one amino acid and the carboxyl group of the other are protected to prevent side reactions during peptide bond formation.

-

Peptide Coupling: The protected amino acids are coupled to form a linear dipeptide.

-

Deprotection: One or both protecting groups are removed to allow for cyclization.

-

Intramolecular Cyclization: The linear dipeptide undergoes a head-to-tail cyclization to form the diketopiperazine ring.

Experimental Protocols

Protocol 2.2.1: Solution-Phase Synthesis of Cyclo(L-Ala-L-Phe)

This protocol outlines a typical solution-phase synthesis.

Materials:

-

Boc-L-Alanine

-

L-Phenylalanine methyl ester hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Peptide Coupling:

-

Dissolve Boc-L-Alanine (1.1 eq), HOBt (1.1 eq), and L-Phenylalanine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DIPEA (1.1 eq) to neutralize the hydrochloride salt.

-

Add EDC (1.1 eq) to the reaction mixture.

-

Stir the reaction at 0°C for 2 hours and then at room temperature overnight.

-

Dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate in vacuo to obtain the protected dipeptide, Boc-L-Ala-L-Phe-OMe.

-

-

Boc Deprotection:

-

Dissolve the protected dipeptide in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

-

Remove the solvent under reduced pressure.

-

-

Cyclization:

-

Dissolve the deprotected linear dipeptide in a high-boiling point solvent such as toluene or isopropanol under high dilution conditions (e.g., 0.01 M).

-

Heat the solution to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Remove the solvent under reduced pressure to yield the crude Cyclo(L-Ala-L-Phe).

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain pure Cyclo(L-Ala-L-Phe).

-

Biological Activities and Quantitative Data

Cyclo(Ala-Phe) derivatives have been reported to exhibit a range of biological activities. The following tables summarize available quantitative data for Cyclo(Ala-Phe) and related analogs to provide a comparative perspective on their potential efficacy.

Anticancer Activity

While specific IC50 values for a wide range of Cyclo(Ala-Phe) derivatives are not extensively documented in publicly available literature, data from related cyclic dipeptides highlight their potential as anticancer agents.

Table 1: Cytotoxic Activity of Phenylalanine-Containing Cyclic Peptides

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Segetalin D (contains Ser-Phe-Ala-Phe) | Dalton's Lymphoma Ascites (DLA) | Cytotoxic | 7.54 | [4] |

| Segetalin D (contains Ser-Phe-Ala-Phe) | Ehrlich's Ascites Carcinoma (EAC) | Cytotoxic | 13.56 | [4] |

| Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe) (CLA) | Melanoma (DMBC29) | Cytotoxic | 9.42 | [5] |

| Cyclo(Pro-homoPro-β³homoPhe-Phe) (P11) | Melanoma (DMBC29) | Cytostatic | 40.65 | [5] |

Antimicrobial Activity

Table 2: Antimicrobial Activity of Related Cyclic Dipeptides

| Compound | Microorganism | MIC (µM) | Reference |

| Malpicyclin A (Cyclo(d-Leu-l-Phe-l-Arg-d-Val-l-Leu)) | Bacillus subtilis | 97.3 | [6] |

| Malpicyclin C (Cyclo(d-Leu-l-Trp-l-Arg-d-Val-l-Leu)) | Bacillus subtilis | 194.6 | [6] |

Protocol 3.2.1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a compound.

Materials:

-

Test compound (e.g., Cyclo(Ala-Phe) derivative)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Grow the microbial culture overnight in the appropriate broth.

-

Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Serial Dilution of Compound:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in the broth medium in the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared microbial suspension.

-

Include a positive control (microbes without the compound) and a negative control (broth only).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

-

Putative Signaling Pathways and Mechanisms of Action

The precise molecular targets for many Cyclo(Ala-Phe) derivatives are still under investigation. However, studies on related diketopiperazines suggest several potential mechanisms of action and signaling pathway modulation.

Induction of Apoptosis in Cancer Cells

Some cyclic dipeptides are thought to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.

Studies on Cyclo(phenylalanine-proline) have shown that it can induce DNA damage in mammalian cells via the elevation of ROS, leading to the activation of the ATM-CHK2 signaling pathway.[8] This suggests that a similar mechanism could be at play for Cyclo(Ala-Phe) derivatives.

Modulation of Inflammatory Pathways

Certain cyclic dipeptides have demonstrated anti-inflammatory properties by inhibiting key inflammatory signaling pathways such as the NF-κB pathway.

For instance, Cyclo(L-Pro-L-Phe) has been shown to have neuroprotective effects by inhibiting the activation and translocation of NF-κB.[9] This suggests that Cyclo(Ala-Phe) analogs could also modulate this critical inflammatory pathway.

Conclusion and Future Directions

Cyclo(Ala-Phe) derivatives and analogs represent a versatile and promising scaffold for the development of novel therapeutics. Their inherent stability and diverse biological activities make them attractive candidates for further investigation. Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a broader range of Cyclo(Ala-Phe) analogs with systematic modifications to elucidate key structural features for desired activities.

-

Target Identification and Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds to understand their therapeutic effects at a deeper level.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising derivatives in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic profiles.

The continued exploration of this class of compounds holds significant potential for the discovery of new and effective treatments for a variety of diseases.

References

- 1. Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of selected cyclic dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. benchchem.com [benchchem.com]

- 8. Cyclo(phenylalanine‐proline) induces DNA damage in mammalian cells via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effect of Cyclo-(L-Pro-L-Phe) Isolated from the Jellyfish-Derived Fungus Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Cyclo(Ala-Phe): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cyclic dipeptide Cyclo(Ala-Phe), a molecule of interest in various fields of biomedical research. This document details available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines generalized experimental protocols for their acquisition, and presents a conceptual workflow for spectroscopic analysis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise three-dimensional structure of molecules in solution. For cyclic peptides like Cyclo(Ala-Phe), ¹H and ¹³C NMR provide critical information on the chemical environment of each atom and the connectivity within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclo(L-Ala-L-Phe)

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ala-Cα | ~ 4.0 - 4.2 | ~ 50 - 55 |

| Ala-Cβ | ~ 1.3 - 1.5 | ~ 15 - 20 |

| Ala-NH | ~ 7.5 - 8.5 | - |

| Ala-CO | - | ~ 170 - 175 |

| Phe-Cα | ~ 4.2 - 4.5 | ~ 55 - 60 |

| Phe-Cβ | ~ 2.8 - 3.2 | ~ 35 - 40 |

| Phe-NH | ~ 7.5 - 8.5 | - |

| Phe-CO | - | ~ 170 - 175 |

| Phe-Aromatic (C,H) | ~ 7.1 - 7.4 | ~ 125 - 138 |

Note: These are approximate chemical shift ranges based on data from similar cyclic dipeptides and general peptide NMR databases. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details through the analysis of fragmentation patterns.

Table 2: Expected Mass Spectrometry Data for Cyclo(Ala-Phe)

| Ion | Expected m/z (monoisotopic) | Notes |

| [M+H]⁺ | 219.1131 | Protonated molecular ion. The exact mass can be used to confirm the elemental composition (C₁₂H₁₄N₂O₂). |

| [M+Na]⁺ | 241.0950 | Sodiated adduct, often observed in ESI-MS. |

| Major Fragment Ions (CID) | ||

| m/z ~147 | Corresponds to the loss of the alanine (B10760859) residue as a neutral fragment, or the iminium ion of phenylalanine. | |

| m/z ~91 | Characteristic fragment of the phenylalanine side chain (tropylium ion). | |

| m/z ~72 | Corresponds to the iminium ion of alanine. | |

| m/z ~44 | A common fragment resulting from the cleavage of the peptide backbone. |

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Cyclo(Ala-Phe) are not widely published. However, based on general practices for the analysis of cyclic peptides, the following methodologies can be outlined.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of a cyclic dipeptide like Cyclo(Ala-Phe) would involve the following steps:

-

Sample Preparation: Dissolve a few milligrams of the purified Cyclo(Ala-Phe) in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e-g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

2D NMR Experiments (Optional but Recommended): To unambiguously assign all proton and carbon signals and to gain conformational information, a suite of two-dimensional NMR experiments should be performed. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the three-dimensional conformation of the peptide ring.

-

Mass Spectrometry

A general protocol for the mass spectrometric analysis of Cyclo(Ala-Phe) is as follows:

-

Sample Preparation: Prepare a dilute solution of the purified compound in a solvent compatible with the ionization source, such as methanol (B129727) or acetonitrile/water.

-

Ionization: Electrospray ionization (ESI) is a common and suitable "soft" ionization technique for peptides, which typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation in the source.

-

Mass Analysis:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass measurement.

-

Tandem MS (MS/MS): To obtain structural information, perform a tandem mass spectrometry experiment. Isolate the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID). The resulting fragment ions provide information about the amino acid sequence and the connectivity of the molecule.

-

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of diketopiperazine biosynthesis.

A generalized workflow for the spectroscopic analysis of Cyclo(Ala-Phe).

A simplified diagram of the biosynthetic pathway for diketopiperazines.

An In-depth Technical Guide to the Crystal Structure Analysis of Cyclo(Ala-Phe) and Related Diketopiperazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of cyclic dipeptides (CDPs), with a specific focus on the structural characteristics of compounds related to Cyclo(Ala-Phe). While a specific, publicly available crystal structure for Cyclo(L-Ala-L-Phe) has not been identified in this review, this document outlines the established experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of analogous 2,5-diketopiperazines. The presented data from closely related structures serves as a valuable reference for researchers in the fields of crystallography, medicinal chemistry, and drug development.

Introduction to Cyclic Dipeptides (Diketopiperazines)

Cyclic dipeptides, or 2,5-diketopiperazines (DKPs), are the smallest and most common class of cyclic peptides found in nature. They are formed from the condensation of two amino acids and are characterized by a six-membered ring. DKPs exhibit a wide range of biological activities and their rigid conformation makes them attractive scaffolds for the design of therapeutic agents. The overall shape of the DKP ring and the orientation of the amino acid side chains are crucial for their biological function and are determined through single-crystal X-ray diffraction.

Experimental Protocols

The determination of the crystal structure of a cyclic dipeptide like Cyclo(Ala-Phe) involves a multi-step process, from synthesis to data analysis.

The synthesis of Cyclo(Ala-Phe) is typically achieved through the cyclization of the corresponding linear dipeptide, L-Alanyl-L-Phenylalanine.

Protocol for Linear Dipeptide Synthesis and Cyclization:

-

Protection of Amino Acids: The synthesis begins with the protection of the amino group of L-Alanine (e.g., as an N-Boc or N-Cbz derivative) and the carboxyl group of L-Phenylalanine (e.g., as a methyl or ethyl ester).

-

Peptide Coupling: The protected amino acids are coupled using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to form the protected linear dipeptide.

-

Deprotection: The protecting groups are removed. For instance, a Boc group is removed under acidic conditions (e.g., trifluoroacetic acid), and a Cbz group is removed by hydrogenolysis. The ester is typically saponified.

-

Cyclization: The deprotected linear dipeptide is induced to cyclize under high dilution in a suitable solvent (e.g., isopropanol) with heating to promote intramolecular condensation and minimize polymerization.

Obtaining high-quality single crystals is a critical and often challenging step.

General Crystallization Protocol:

-

Solvent Selection: A suitable solvent or a mixture of solvents is chosen in which the compound has moderate solubility. Common solvents for cyclic dipeptides include methanol, ethanol, and aqueous solutions.

-

Slow Evaporation: A saturated solution of the purified Cyclo(Ala-Phe) is prepared and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: This method involves placing a drop of the concentrated peptide solution on a coverslip, which is then inverted and sealed over a reservoir containing a solvent in which the peptide is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop induces crystallization.

-

Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using least-squares techniques.

Data Presentation: Crystallographic Data of Related Cyclic Dipeptides

In the absence of specific data for Cyclo(Ala-Phe), the following tables present crystallographic data for the closely related cyclic dipeptides: Cyclo(L-Ala-L-Ala) and Cyclo(L-Phe-L-Pro). This data provides a reference for the expected unit cell parameters and key structural features.

Table 1: Crystal Data and Structure Refinement for Related Cyclic Dipeptides

| Parameter | Cyclo(L-Ala-L-Ala) | Cyclo(L-Phe-L-Pro) |

| Chemical Formula | C₆H₁₀N₂O₂ | C₁₄H₁₆N₂O₂ |

| Formula Weight | 142.16 | 244.29 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 7.845(2) | 5.996(1) |

| b (Å) | 11.234(3) | 11.383(2) |

| c (Å) | 7.698(2) | 18.269(4) |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 679.5(3) | 1246.5(4) |

| Z | 4 | 4 |

| Calculated Density (g/cm³) | 1.390 | 1.300 |

Table 2: Selected Bond Lengths and Angles for the Diketopiperazine Ring

| Bond/Angle | Cyclo(L-Ala-L-Ala) (Å/°) | Cyclo(L-Phe-L-Pro) (Å/°) |

| Cα1 - C'1 | 1.521(3) | 1.525(4) |

| C'1 - N2 | 1.332(3) | 1.338(3) |

| N2 - Cα2 | 1.458(3) | 1.469(3) |

| Cα2 - C'2 | 1.519(3) | 1.521(4) |

| C'2 - N1 | 1.335(3) | 1.335(3) |

| N1 - Cα1 | 1.456(3) | 1.470(3) |

| N1-Cα1-C'1 | 110.1(2) | 111.2(2) |

| Cα1-C'1-N2 | 116.8(2) | 116.5(2) |

| C'1-N2-Cα2 | 123.5(2) | 123.1(2) |

Note: The data presented is representative and sourced from crystallographic databases for analogous compounds. Actual values for Cyclo(Ala-Phe) may vary.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and crystal structure analysis of a cyclic dipeptide.

Conclusion

Cyclo(Ala-Phe): An In-Depth Technical Guide to its Role in Microbial Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Ala-Phe), a cyclic dipeptide, is an emerging player in the complex world of microbial communication. As a member of the diketopiperazine (DKP) family, it participates in the intricate signaling networks that govern microbial behavior, including quorum sensing (QS) and biofilm formation. This technical guide provides a comprehensive overview of the current understanding of Cyclo(Ala-Phe) and its analogs in microbial signaling. It delves into the biosynthesis of these molecules, their impact on key microbial processes, and the experimental methodologies used to elucidate their function. While specific quantitative data for Cyclo(Ala-Phe) is limited in the current literature, this guide leverages data from structurally similar and well-studied cyclodipeptides to provide a robust framework for future research and development. The information is presented to be a valuable resource for researchers in microbiology, drug discovery, and biotechnology, offering insights into the potential of targeting these signaling pathways for novel therapeutic interventions.

Introduction to Cyclo(Ala-Phe) and Microbial Signaling

Microorganisms utilize a sophisticated system of chemical communication, known as quorum sensing (QS), to coordinate collective behaviors in response to population density. This process relies on the production, detection, and response to small signal molecules. Diketopiperazines (DKPs), a large and diverse class of cyclic dipeptides, have been identified as significant signaling molecules in this process. Cyclo(Ala-Phe) belongs to this family and is implicated in modulating microbial physiology.

DKPs, including Cyclo(Ala-Phe) and its analogs, can act as both agonists and antagonists of QS systems, thereby influencing a range of microbial activities from virulence factor production to biofilm formation. Their ability to interfere with these critical processes makes them attractive targets for the development of novel anti-virulence and anti-biofilm agents, which could offer an alternative to traditional antibiotics.

Biosynthesis of Cyclo(Ala-Phe)

The biosynthesis of Cyclo(Ala-Phe) is believed to primarily occur via the action of non-ribosomal peptide synthetases (NRPSs). These large, multi-domain enzymes are responsible for the synthesis of a wide array of peptide natural products in bacteria and fungi. The formation of the cyclodipeptide involves the sequential activation of L-Alanine and L-Phenylalanine, their tethering to the NRPS, and a final cyclization and release step.

Alternatively, a class of enzymes known as cyclodipeptide synthases (CDPSs) has been identified, which utilize aminoacyl-tRNAs as substrates for the formation of cyclodipeptides. This pathway offers a more direct route from the cellular amino acid pool to the final cyclic product. The biosynthesis of the precursor amino acid, L-Phenylalanine, is well-established and proceeds via the shikimate pathway.

Quorum Sensing Inhibition by Cyclo(Ala-Phe): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS), a cell-to-cell communication mechanism in bacteria, orchestrates collective behaviors such as biofilm formation and virulence factor expression, rendering it an attractive target for novel anti-infective therapies. Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), have emerged as a promising class of QS inhibitors. This technical guide provides an in-depth overview of the quorum sensing inhibitory activities of Cyclo(Ala-Phe). Due to the limited availability of direct quantitative data for Cyclo(Ala-Phe), this document leverages data from its close structural analog, Cyclo(Phe-Pro), to provide a comprehensive understanding of its potential efficacy and mechanisms of action. This guide details the effects on key bacterial pathogens, outlines relevant experimental protocols, and visualizes the underlying signaling pathways, offering a valuable resource for researchers in microbiology and drug development.

Introduction to Cyclo(Ala-Phe) and Quorum Sensing

Cyclic dipeptides are naturally occurring secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. These compounds exhibit diverse biological activities, including antimicrobial, antitumor, and antiviral properties. A significant area of interest is their ability to interfere with bacterial quorum sensing.

Quorum sensing is a process of chemical communication that bacteria use to monitor their population density and coordinate gene expression. This regulation is crucial for processes that are most effective when undertaken by a large, coordinated group of bacteria, such as the formation of biofilms and the secretion of virulence factors. By disrupting QS pathways, it is possible to attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the development of antibiotic resistance.

Cyclo(Ala-Phe) is a cyclic dipeptide composed of alanine (B10760859) and phenylalanine. While research specifically detailing its anti-QS activity is emerging, studies on the closely related Cyclo(Phe-Pro) provide strong evidence for its potential as a quorum sensing inhibitor. This guide will explore the known and inferred activities of Cyclo(Ala-Phe) based on the current body of scientific literature.

Quantitative Data on Anti-Quorum Sensing Activity

The following tables summarize the quantitative data on the anti-biofilm and anti-virulence factor activities of cyclic dipeptides, with a focus on Cyclo(Phe-Pro) as a proxy for Cyclo(Ala-Phe). These data are primarily derived from studies on Pseudomonas aeruginosa and Staphylococcus aureus, two clinically significant pathogens in which quorum sensing plays a pivotal role in their pathogenicity.

Table 1: Inhibition of Biofilm Formation

| Compound | Target Organism | Concentration | Biofilm Inhibition (%) | Reference |

| Cyclo(Phe-Pro) | Staphylococcus aureus | 12.3 mmol/L | Significant inhibition | |

| Cyclo(L-Tyr-L-Pro) | Pseudomonas aeruginosa PAO1 | 0.5 mg/mL | 48% | [1] |

| Cyclo(L-Trp-L-Ser) | Pseudomonas aeruginosa PAO1 | 1 mM | 53% | [2] |

Table 2: Inhibition of Virulence Factor Production

| Compound | Target Organism | Virulence Factor | Concentration | Inhibition (%) | Reference |

| Cyclo(Phe-Pro) | Vibrio cholerae | Virulence factors | Not specified | Inhibition observed | [3] |

| Cyclo(L-Trp-L-Ser) | Pseudomonas aeruginosa PAO1 | Pyocyanin | 1 mM | ~40% | [4] |

| Cyclo(L-Trp-L-Ser) | Pseudomonas aeruginosa PAO1 | Elastase | 0.2 mg/ml | 40% | [5] |

Signaling Pathways Modulated by Cyclo(Ala-Phe)

Cyclic dipeptides are hypothesized to interfere with quorum sensing by acting as antagonists to the receptors of signaling molecules. In Gram-negative bacteria like Pseudomonas aeruginosa, the primary targets are the LuxR-type transcriptional regulators, such as LasR and RhlR. In Gram-positive bacteria like Staphylococcus aureus, the accessory gene regulator (agr) system is the main target.

Pseudomonas aeruginosa Quorum Sensing Network

P. aeruginosa possesses a complex and hierarchical quorum sensing network primarily controlled by the las and rhl systems. The las system, which is at the top of the hierarchy, controls the rhl system. These systems regulate the expression of numerous virulence factors and are critical for biofilm formation. Cyclo(Ala-Phe) is thought to competitively bind to the LasR and RhlR receptors, preventing their activation by their cognate acyl-homoserine lactone (AHL) autoinducers.

References

Cyclo(Ala-Phe): A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Bioactive Secondary Metabolite for Drug Development Professionals

Abstract

Cyclo(Ala-Phe), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of secondary metabolites, has emerged as a molecule of interest in the fields of pharmacology and drug discovery. While research on this specific dipeptide is still developing, the broader class of cyclodipeptides exhibits a wide array of biological activities, including antimicrobial, anticancer, neuroprotective, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current knowledge on Cyclo(Ala-Phe), with a focus on its known biological activities, supported by data from closely related analogs. Detailed experimental protocols for the synthesis, characterization, and biological evaluation of Cyclo(Ala-Phe) are presented to facilitate further research. Additionally, this guide illustrates key signaling pathways potentially modulated by this class of compounds, offering a roadmap for future mechanistic studies.

Introduction

Cyclic dipeptides (CDPs), or 2,5-diketopiperazines, are the simplest form of cyclic peptides, formed from the condensation of two amino acids. Their rigid and constrained cyclic structure confers enhanced stability against enzymatic degradation compared to their linear counterparts, making them attractive scaffolds for therapeutic development. Cyclo(Ala-Phe) is one such molecule, and while its biological activity is not as extensively studied as some other CDPs, initial findings and the activities of its structural analogs suggest significant potential. This guide aims to consolidate the available information on Cyclo(Ala-Phe) and provide a practical resource for researchers investigating its therapeutic applications.

Chemical and Physical Properties

The structural characterization of Cyclo(Ala-Phe) is crucial for understanding its biological activity. While specific experimental data for Cyclo(Ala-Phe) is not abundantly available in the public domain, the following table summarizes the expected spectroscopic data based on the analysis of closely related cyclodipeptides.

| Spectroscopic Data | Description |

| ¹H NMR | Expected chemical shifts for the protons of the alanine (B10760859) and phenylalanine residues, including the alpha-protons, beta-protons, and aromatic protons. |

| ¹³C NMR | Expected chemical shifts for the carbon atoms, including the carbonyl carbons of the diketopiperazine ring and the carbons of the amino acid side chains. |

| Mass Spectrometry | The expected mass-to-charge ratio (m/z) for the molecular ion ([M+H]⁺) would be approximately 219.11. Fragmentation patterns would likely involve cleavage of the diketopiperazine ring. |

Synthesis of Cyclo(Ala-Phe)

General Solution-Phase Synthesis Protocol

This method involves the coupling of protected amino acids to form a linear dipeptide, followed by deprotection and intramolecular cyclization.

Materials:

-

N-Boc-L-Alanine

-

L-Phenylalanine methyl ester hydrochloride

-

Coupling agents (e.g., HATU, HBTU)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Reagents for deprotection (e.g., TFA for Boc group, LiOH for methyl ester)

-

Reagents for cyclization (e.g., high temperature in a suitable solvent)

Procedure:

-

Coupling: Dissolve N-Boc-L-Alanine and L-Phenylalanine methyl ester hydrochloride in DMF. Add a base such as DIPEA to neutralize the hydrochloride salt. Add a coupling agent like HATU and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, perform an aqueous work-up to remove the coupling byproducts and unreacted starting materials. Extract the linear dipeptide with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Deprotection:

-

N-terminal deprotection: Remove the Boc group using a solution of TFA in DCM.

-

C-terminal deprotection: Saponify the methyl ester using LiOH in a mixture of THF and water.

-

-

Cyclization: The deprotected linear dipeptide can be cyclized by heating in a suitable high-boiling solvent such as isopropanol (B130326) or toluene, often under reflux conditions. The progress of the cyclization can be monitored by TLC or LC-MS.

-

Purification: The crude Cyclo(Ala-Phe) can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Caption: General workflow for the solution-phase synthesis of Cyclo(Ala-Phe).

Biological Activities and Quantitative Data

The biological activities of Cyclo(Ala-Phe) are not as extensively documented as other cyclodipeptides. However, existing data and studies on closely related compounds provide valuable insights into its potential.

Anti-diatom Activity

Cyclo(Phe-Ala) has been reported to exhibit significant anti-diatom activity.[1]

| Compound | Activity | Concentration | Source |

| Cyclo(Phe-Ala) | 50% inhibition of diatom growth | 50 µg/mL | Pseudomonas putida (strain 272) isolated from the sponge Haliclona sp. |

Potential Anticancer Activity (Inferred from Analogs)

While direct anticancer data for Cyclo(Ala-Phe) is limited, numerous studies have demonstrated the cytotoxic effects of related cyclodipeptides against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC₅₀) |

| Cyclo(D-Tyr-D-Phe) | A549 (Lung carcinoma) | 10 µM |

| Cyclo(L-Phe-L-Pro) | MDA-MB-231 (Breast cancer) | Suppressed cell proliferation |

| Cyclo(His-Ala) | HT-29, MCF-7, HeLa | Growth inhibition at 100 µM |

Potential Antimicrobial Activity (Inferred from Analogs)

| Compound | Microorganism | Activity (MIC) |

| Cyclo(D-Tyr-D-Phe) | Staphylococcus epidermis | 1 µg/mL |

| Cyclo(D-Tyr-D-Phe) | Proteus mirabilis | 2 µg/mL |

| Cyclo(L-Phe-L-Pro) | Broad-spectrum antibacterial properties | Not specified |

Potential Quorum Sensing Inhibition (Inferred from Analogs)

Inhibition of quorum sensing (QS), a bacterial communication system, is a promising anti-virulence strategy. Several cyclodipeptides have been shown to interfere with QS.

| Compound | Target Organism | Effect |

| Cyclo(L-Phe-L-Pro) | Staphylococcus aureus | Inhibits biofilm formation by downregulating the agr QS system.[2] |

| Cyclo(L-Phe-L-Pro) | Vibrio vulnificus | Modulates the expression of genes involved in pathogenicity. |

Experimental Protocols for Biological Evaluation

This section provides detailed protocols for assessing the biological activities of Cyclo(Ala-Phe). These protocols are based on standard methodologies and can be adapted for specific research needs.

Anti-diatom Activity Assay

This protocol is a general guideline for assessing the anti-diatom activity of natural products.

Materials:

-

Diatom culture (e.g., Navicula sp., Nitzschia sp.)

-

Marine broth medium (e.g., f/2 medium)

-

96-well microtiter plates

-

Cyclo(Ala-Phe) stock solution

-

Spectrophotometer or fluorometer

Procedure:

-

Culture Preparation: Grow the diatom culture in f/2 medium under appropriate light and temperature conditions until it reaches the exponential growth phase.

-

Assay Setup: In a 96-well plate, add 180 µL of the diatom culture to each well.

-

Compound Addition: Add 20 µL of different concentrations of Cyclo(Ala-Phe) stock solution to the wells to achieve the desired final concentrations. Include a solvent control and a negative control (medium only).

-

Incubation: Incubate the plate under the same conditions used for culturing for a defined period (e.g., 72 hours).

-

Growth Measurement: Measure the diatom growth by reading the absorbance at a specific wavelength (e.g., 680 nm for chlorophyll) or by measuring fluorescence (excitation/emission wavelengths specific for chlorophyll).

-

Data Analysis: Calculate the percentage of growth inhibition for each concentration of Cyclo(Ala-Phe) compared to the solvent control. Determine the IC₅₀ value.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

96-well cell culture plates

-

Cyclo(Ala-Phe) stock solution

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Cyclo(Ala-Phe) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-